molecular formula C19H23FN2O2 B6671279 N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-4-pyrrol-1-ylbutanamide

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-4-pyrrol-1-ylbutanamide

Cat. No.: B6671279
M. Wt: 330.4 g/mol
InChI Key: AADIHHBQWJMHFF-LPHOPBHVSA-N
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Description

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-4-pyrrol-1-ylbutanamide is a complex organic compound characterized by its unique molecular structure. This compound features a fluorophenyl group, an oxolane ring, and a pyrrolidine moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c20-17-7-5-15(6-8-17)19-16(9-13-24-19)14-21-18(23)4-3-12-22-10-1-2-11-22/h1-2,5-8,10-11,16,19H,3-4,9,12-14H2,(H,21,23)/t16-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADIHHBQWJMHFF-LPHOPBHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CNC(=O)CCCN2C=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CNC(=O)CCCN2C=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-4-pyrrol-1-ylbutanamide typically involves multiple steps, including the formation of the oxolane ring and the introduction of the fluorophenyl group. Common synthetic routes may involve:

    Formation of the Oxolane Ring: This step can be achieved through cyclization reactions involving appropriate diols and epoxides under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be done via nucleophilic substitution reactions using fluorobenzene derivatives.

    Formation of the Pyrrolidine Moiety: This step often involves the reaction of amines with suitable carbonyl compounds under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-4-pyrrol-1-ylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-4-pyrrol-1-ylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-4-pyrrol-1-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the oxolane ring play crucial roles in binding to these targets, while the pyrrolidine moiety may influence the compound’s overall conformation and reactivity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2R,3S)-2-(4-chlorophenyl)oxolan-3-yl]methyl]-4-pyrrol-1-ylbutanamide
  • N-[[(2R,3S)-2-(4-bromophenyl)oxolan-3-yl]methyl]-4-pyrrol-1-ylbutanamide
  • N-[[(2R,3S)-2-(4-methylphenyl)oxolan-3-yl]methyl]-4-pyrrol-1-ylbutanamide

Uniqueness

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-4-pyrrol-1-ylbutanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated, brominated, or methylated analogs.

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